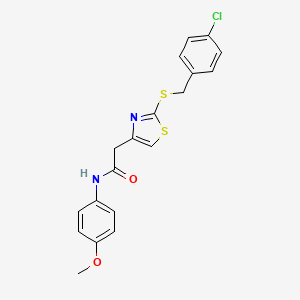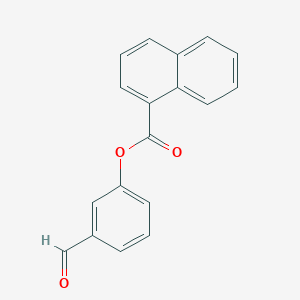![molecular formula C12H14BrFN2 B3005155 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1592922-33-2](/img/structure/B3005155.png)
2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline" is not directly mentioned in the provided papers. However, the papers do discuss various quinoxaline derivatives, which are heterocyclic compounds that have been studied for their diverse chemical properties and potential applications in different fields, including fluorescence, sensing, and antimicrobial activity .
Synthesis Analysis
The synthesis of quinoxaline derivatives can involve multistep reactions starting from simple precursors such as 1-fluoro-2-nitrobenzene and amino acids, as seen in the synthesis of hexahydro-1H-pyrazino[1,2-a]quinoxalines . Another approach is the condensation of bromothiazolo[4,5-b]quinoxaline with arylaldehydes to produce fluorescent dyes . These methods highlight the versatility in synthesizing substituted quinoxalines, which could be adapted to synthesize the compound .
Molecular Structure Analysis
Quinoxaline derivatives exhibit a wide range of structural diversity due to the presence of different substituents on the quinoxaline core. The presence of bromo, fluoro, or other substituents can significantly affect the electronic properties and reactivity of these compounds . The molecular structure of quinoxaline derivatives is crucial for their potential applications, such as sensing or antimicrobial activity.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, including fluorescence derivatization reactions for carboxylic acids in high-performance liquid chromatography . They can also act as sensors for picric acid through fluorescence quenching . The reactivity of these compounds is influenced by the nature and position of substituents on the quinoxaline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For instance, the presence of bromo and fluoro substituents can enhance the lipophilicity and electronic properties of these compounds . The fluorescence properties of quinoxaline derivatives can be tuned by modifying the substituents, which is useful for developing new fluorescent materials and sensors .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Fluorinated derivatives of quinoxalines have been synthesized through various condensation reactions, indicating the potential of 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline in chemical synthesis and modification (Charushin et al., 2001).
Organic Synthesis
- The compound's structure allows for the selective chlorination and bromination of its derivatives, demonstrating its utility in diverse chemical transformations (Le et al., 2021).
Pharmaceutical Research
- Quinoxalines, including compounds like this compound, are noted for their pharmacological applications, particularly in the synthesis of organic salts with potential pharmacological properties (Faizi et al., 2018).
Bioorganic Chemistry
- Bromo-substituted quinoxalines, a category to which the subject compound belongs, have been synthesized and shown to have significant antibacterial activity, underscoring their potential in developing new antibacterial agents (Ishikawa et al., 2012).
Molecular Modeling and Anticancer Activity
- Synthesis and study of quinoxaline derivatives, including bromo and fluoro-substituted ones, have been conducted for potential anticancer activity, highlighting the compound's relevance in cancer research (Abbas et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c13-9-5-12-11(6-10(9)14)15-7-8-3-1-2-4-16(8)12/h5-6,8,15H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCSAFWDBAQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC(=C(C=C32)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)

![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)